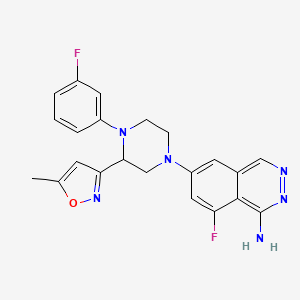
D-Dimannuronic acid (sodium)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Dimannuronic acid (sodium) is an alginate extract derived from brown algae. It is a polysaccharide composed of mannuronic acid units and is commonly used in the synthesis of sulfated polymannuronate-derived oligosaccharides . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: D-Dimannuronic acid (sodium) is typically extracted from brown algae. The extraction process involves the hydrolysis of alginate, which is a natural polysaccharide found in the cell walls of brown algae. The hydrolysis process breaks down the alginate into its constituent monomers, including mannuronic acid .
Industrial Production Methods: In industrial settings, the production of D-Dimannuronic acid (sodium) involves the use of advanced techniques such as ionotropic gelation and microfluidics. These methods allow for the controlled production of sodium alginate beads, which can then be further processed to obtain D-Dimannuronic acid (sodium) .
Chemical Reactions Analysis
Types of Reactions: D-Dimannuronic acid (sodium) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions: Common reagents used in the reactions involving D-Dimannuronic acid (sodium) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed: The major products formed from the reactions of D-Dimannuronic acid (sodium) include sulfated polymannuronate-derived oligosaccharides. These products have significant applications in various fields, including medicine and biotechnology .
Scientific Research Applications
D-Dimannuronic acid (sodium) has a wide range of scientific research applications In chemistry, it is used as a precursor for the synthesis of various oligosaccharides In biology, it is used to study the properties and functions of polysaccharidesIn industry, it is used in the production of biodegradable materials and as a stabilizing agent in various formulations .
Mechanism of Action
The mechanism of action of D-Dimannuronic acid (sodium) involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it has been shown to inhibit the activity of certain inflammatory mediators, making it a potential candidate for anti-inflammatory therapies .
Comparison with Similar Compounds
D-Dimannuronic acid (sodium) is unique in its structure and properties compared to other similar compounds. Some of the similar compounds include D-Tetramannuronic acid, D-Pentamannuronic acid, and D-Trimannuronic acid . These compounds share similar structural features but differ in their specific applications and properties. D-Dimannuronic acid (sodium) stands out due to its high purity and specific biological activities.
Properties
Molecular Formula |
C12H17NaO13 |
|---|---|
Molecular Weight |
392.24 g/mol |
IUPAC Name |
sodium;(2S,3S,4S,5S,6R)-6-[(2S,3S,4R,5S,6R)-2-carboxy-4,5,6-trihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C12H18O13.Na/c13-1-2(14)7(9(18)19)25-12(5(1)17)24-6-3(15)4(16)11(22)23-8(6)10(20)21;/h1-8,11-17,22H,(H,18,19)(H,20,21);/q;+1/p-1/t1-,2-,3+,4-,5-,6-,7-,8-,11+,12+;/m0./s1 |
InChI Key |
KWEWZYQXSGQEFZ-RJCNRZPOSA-M |
Isomeric SMILES |
[C@@H]1([C@@H]([C@H](O[C@H]([C@H]1O)O[C@H]2[C@@H]([C@@H]([C@@H](O[C@@H]2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
Canonical SMILES |
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)O)O)O)O)C(=O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



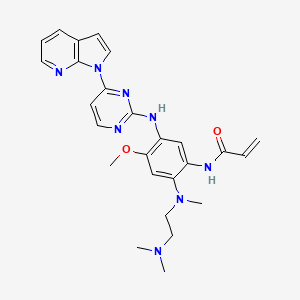
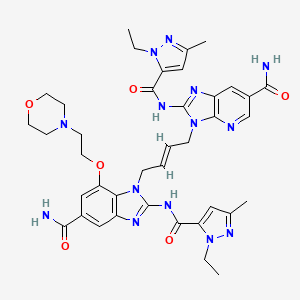
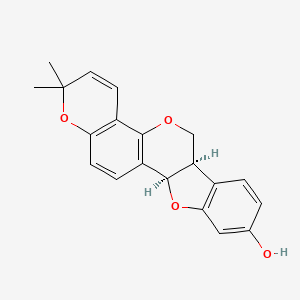
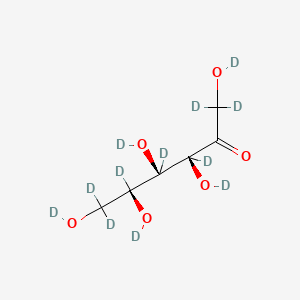
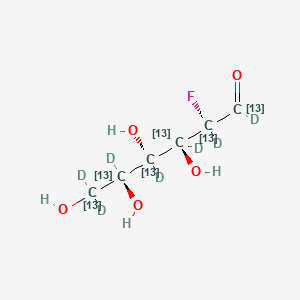
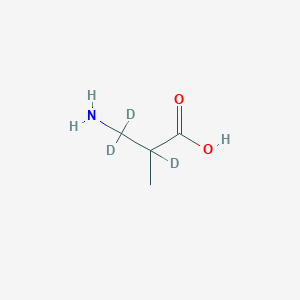
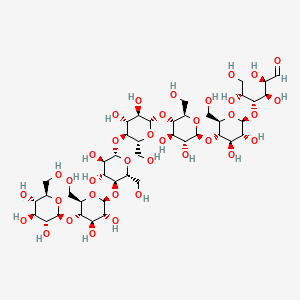

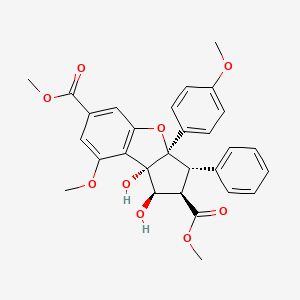

![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)
furan-6-yl] nitrate](/img/structure/B12391928.png)
